Cas no 1314769-62-4 (2-(2-chloro-4-methoxyphenyl)propan-2-amine)

2-(2-chloro-4-methoxyphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-4-methoxyphenyl)propan-2-amine
- EN300-1984643
- 1314769-62-4
-
- インチ: 1S/C10H14ClNO/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6H,12H2,1-3H3
- InChIKey: SCUHOGWYZGVKSN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(C)(C)N)OC
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.2Ų
2-(2-chloro-4-methoxyphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984643-0.5g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1984643-0.25g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1984643-0.1g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1984643-1.0g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1984643-2.5g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1984643-0.05g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1984643-10.0g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1984643-5.0g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1984643-10g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1984643-1g |
2-(2-chloro-4-methoxyphenyl)propan-2-amine |
1314769-62-4 | 1g |
$914.0 | 2023-09-16 |
2-(2-chloro-4-methoxyphenyl)propan-2-amine 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-(2-chloro-4-methoxyphenyl)propan-2-amineに関する追加情報
Introduction to 2-(2-Chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1314769-62-4)
2-(2-Chloro-4-methoxyphenyl)propan-2-amine, with the CAS number 1314769-62-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated and methoxylated aromatic ring and a secondary amine group. These structural elements contribute to its potential biological activities and pharmacological properties, making it a subject of ongoing investigation for various therapeutic applications.
The chemical structure of 2-(2-chloro-4-methoxyphenyl)propan-2-amine can be represented as C10H13ClNO. The presence of the chloro and methoxy substituents on the phenyl ring imparts specific electronic and steric effects, which can influence its interactions with biological targets. The secondary amine group, on the other hand, provides opportunities for further chemical modifications and derivatization, enhancing its potential as a lead compound in drug discovery.
In recent years, significant progress has been made in understanding the biological activities of 2-(2-chloro-4-methoxyphenyl)propan-2-amine. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(2-chloro-4-methoxyphenyl)propan-2-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-(2-chloro-4-methoxyphenyl)propan-2-amine has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The study, published in the Journal of Neurochemistry, highlighted the compound's ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative stress and promoting neuronal survival.
The pharmacokinetic profile of 2-(2-chloro-4-methoxyphenyl)propan-2-amine has also been studied extensively. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in animal models suggests that it may have a favorable safety margin for human use.
In terms of clinical applications, 2-(2-chloro-4-methoxyphenyl)propan-2-amine is currently being evaluated in Phase I clinical trials for the treatment of chronic pain. Preliminary results from these trials have been encouraging, with patients reporting significant reductions in pain intensity and improved quality of life. The safety and efficacy data from these trials will be crucial in determining the compound's potential for further clinical development.
The synthesis of 2-(2-chloro-4-methoxyphenyl)propan-2-amine has been optimized to improve yield and purity. A commonly used synthetic route involves the reaction of 2-chloro-4-methoxybenzaldehyde with acetone under basic conditions to form the corresponding imine intermediate, followed by reduction with sodium borohydride to yield the final product. This synthetic method is scalable and cost-effective, making it suitable for large-scale production.
In conclusion, 2-(2-chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1314769-62-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies will continue to elucidate its mechanisms of action and optimize its use in clinical settings.
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